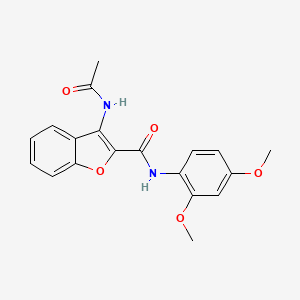
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that has attracted attention due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including cyano, carbonyl, and amide functionalities, making it a versatile candidate for various chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One of the common methods begins with the preparation of the core pyridinone structure through a cyclization reaction of suitable starting materials. The cyano and dimethyl groups are then introduced via subsequent reactions, followed by the coupling with the 2,3-dihydro-1,4-benzodioxin-6-yl amine to form the final acetamide product. Detailed reaction conditions such as temperature, solvent, and catalysts are crucial to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, optimization of the synthesis route is essential. This includes the selection of cost-effective reagents, scalable reaction conditions, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the production efficiency and minimize waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions due to the presence of different functional groups. Some common types of reactions include:
Oxidation: The carbonyl group can participate in oxidation reactions to form corresponding oxides.
Reduction: The cyano group can be reduced to primary amines using suitable reducing agents.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions are frequently used. Reaction conditions often involve specific solvents (e.g., ethanol, dichloromethane) and controlled temperatures.
Major Products Formed: Oxidation of the carbonyl group may yield oxides, while reduction of the cyano group produces primary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is utilized as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can serve as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.
Industry: In industrial applications, this compound can be employed in the development of advanced materials and coatings, benefiting from its reactive functional groups.
作用機序
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the cyano and carbonyl groups allows it to form strong hydrogen bonds and electrostatic interactions with the active sites of proteins, leading to inhibition or activation of biological pathways. The detailed mechanism involves the binding of the compound to the target site, inducing conformational changes that affect the protein's function.
類似化合物との比較
Comparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with similar compounds highlights its unique features:
Similar Compounds: 2-oxopyridin derivatives, benzodioxin-containing acetamides, and other cyano-containing compounds.
Uniqueness: The combination of the pyridinone core with the benzodioxin moiety is uncommon, providing a distinct structural and electronic profile. This uniqueness can enhance its binding affinity and specificity for certain biological targets compared to other similar compounds.
There you have it! A detailed overview of this compound and its various aspects. How does that land for you?
特性
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-3-4-15-16(8-13)25-6-5-24-15/h3-4,7-8H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPJXVLFOWGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)



![N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2909130.png)

![(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide](/img/structure/B2909133.png)
![Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate](/img/structure/B2909134.png)
![3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2909136.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2909138.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)

